1-Mesityl-4-(phenylsulfonyl)piperazine

Description

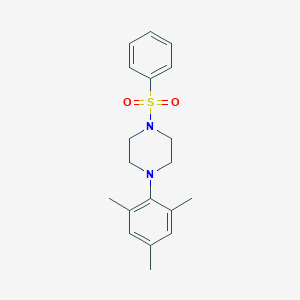

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O2S |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine |

InChI |

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)20-9-11-21(12-10-20)24(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |

InChI Key |

XJDLOHPCWIKITH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Mesityl 4 Phenylsulfonyl Piperazine and Analogues

Synthetic Routes for the Piperazine (B1678402) Core Functionalization

The piperazine core is a common motif in medicinal chemistry, and its functionalization is well-established. The two secondary amine positions allow for sequential and selective reactions to introduce various substituents.

N-Sulfonylation Procedures

The synthesis of the core 1-Mesityl-4-(phenylsulfonyl)piperazine structure is typically achieved through the N-sulfonylation of 1-mesitylpiperazine. This reaction involves the treatment of the secondary amine of 1-mesitylpiperazine with a phenylsulfonyl chloride derivative. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane or toluene are common solvents for this transformation.

The general scheme for this procedure is as follows: 1-mesitylpiperazine is dissolved in a suitable solvent, and a base is added. Phenylsulfonyl chloride is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. After the addition, the reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup is then performed to remove the hydrochloride salt and excess reagents, followed by purification of the crude product, often via column chromatography or recrystallization, to yield the desired this compound. Tandem N-sulfonylation/Ugi reactions have also been reported as an efficient one-pot strategy for creating complex pseudopeptide structures connected to a sulfonamide scaffold. google.com

N-Alkylation and Acylation Reactions

Once the sulfonamide is in place, the remaining N-H group of the piperazine ring (if starting from piperazine) or other positions can be functionalized through N-alkylation or N-acylation. However, in the context of this compound, the focus shifts to the functionalization of other parts of the molecule, as both nitrogen atoms of the piperazine core are already substituted.

For analogous compounds where one piperazine nitrogen remains available, N-alkylation can be achieved using alkyl halides in the presence of a base. A more relevant transformation for derivatization is the acylation of a related sulfonamide intermediate. For instance, 1-(phenylsulfonyl)piperazine analogues can be readily acylated. A common procedure involves reacting the piperazine sulfonamide with an acyl chloride, such as bromoacetyl chloride, in a solvent like dichloromethane at 0 °C. researchgate.net This reaction introduces a reactive bromoacetyl group, which serves as a handle for further diversification, particularly in the synthesis of hybrid molecules. researchgate.net

Below is a table showing examples of intermediates formed via acylation of substituted 1-(phenylsulfonyl)piperazine compounds, a reaction pathway analogous to what could be applied to derivatives of the primary compound of interest.

| Reactant (Piperazine Sulfonamide) | Acylating Agent | Product | Reference |

|---|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Bromoacetyl chloride | 2-Bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | researchgate.net |

| 1-((4-Methoxyphenyl)sulfonyl)piperazine | Bromoacetyl chloride | 2-Bromo-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone | researchgate.net |

| 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazine | Bromoacetyl chloride | 2-Bromo-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone | researchgate.net |

Derivatization Strategies and Structural Diversification

Structural diversification of the this compound scaffold can be achieved by modifying the aromatic rings or by introducing new functional moieties.

Introduction of Aryl and Alkyl Substituents on the Sulfonyl Moiety

The following table presents examples of piperazine sulfonamides synthesized using this approach.

| Piperazine Reactant | Substituted Phenylsulfonyl Chloride | Resulting Piperazine Sulfonamide | Reference |

|---|---|---|---|

| Piperazine | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)piperazine | researchgate.net |

| Piperazine | 4-Methoxybenzenesulfonyl chloride | 1-((4-Methoxyphenyl)sulfonyl)piperazine | researchgate.net |

| Piperazine | 4-(Trifluoromethyl)benzenesulfonyl chloride | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazine | researchgate.net |

Modifications of the Mesityl Ring System

The mesityl (2,4,6-trimethylphenyl) group is a sterically bulky and electron-rich moiety. While often incorporated to enhance metabolic stability or influence conformation, its methyl groups also offer sites for chemical modification. nih.gov

Two primary transformations can be envisioned for the mesityl ring's methyl groups:

Oxidation : The benzylic methyl groups can be oxidized to introduce other functional groups. masterorganicchemistry.com Controlled oxidation using milder oxidizing agents like manganese dioxide can yield a benzaldehyde, while stronger conditions, such as with nitric acid or potassium permanganate, can lead to the formation of a carboxylic acid. masterorganicchemistry.comwikipedia.org For instance, the oxidation of mesitylene can produce 3,5-dimethylbenzoic acid. google.com This introduces a polar, ionizable group that can dramatically alter the compound's physicochemical properties.

Halogenation : The benzylic C-H bonds of the mesityl group are susceptible to free-radical halogenation. masterorganicchemistry.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) allows for the selective bromination of one or more methyl groups to form bromomethyl or dibromomethyl derivatives. masterorganicchemistry.comgoogle.com These halogenated intermediates are valuable synthons for further modifications, such as nucleophilic substitution reactions to introduce ethers, esters, or amines.

Synthesis of Hybrid Architectures (e.g., incorporating tetrazole)

Hybrid molecules, which combine distinct pharmacophores into a single chemical entity, are a common strategy in drug discovery. The this compound scaffold can be elaborated to include other heterocyclic systems, such as tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids. wikipedia.orgrecercat.cat

A documented synthetic route to create tetrazole-piperazine sulfonamide hybrids involves a multi-step process. researchgate.netnbinno.com

Acylation : A substituted 1-(phenylsulfonyl)piperazine is first acylated with bromoacetyl chloride, as described in section 2.1.2, to yield a 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone intermediate. researchgate.net

S-Alkylation : This bromoacetyl intermediate is then coupled with a 1-substituted-1H-tetrazole-5-thiol. The coupling is an S-alkylation reaction, typically performed in a solvent like ethanol with a base such as triethylamine under reflux conditions. researchgate.netnbinno.com

This strategy allows for the generation of a library of hybrid compounds by varying the substituents on both the phenylsulfonyl ring and the tetrazole ring.

The table below details examples of such hybrid compounds.

| Piperazine Intermediate | Tetrazole Thiol Reactant | Final Hybrid Compound | Reference |

|---|---|---|---|

| 2-Bromo-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone | 1-Phenyl-1H-tetrazole-5-thiol | 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone | researchgate.netnbinno.com |

| 2-Bromo-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone | 1-Phenyl-1H-tetrazole-5-thiol | 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone | researchgate.netnbinno.com |

| 2-Bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | 1-Benzyl-1H-tetrazole-5-thiol | 2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | nbinno.com |

Mechanistic Insights into Formation Reactions

The formation of the sulfonamide bond in this compound and its analogues is a critical transformation, and understanding the underlying reaction mechanisms is essential for optimizing synthetic strategies.

The traditional and most direct pathway to sulfonamide formation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 1-mesitylpiperazine with phenylsulfonyl chloride. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final sulfonamide product.

Recent advancements have focused on avoiding the use of pre-formed, often toxic and unstable, sulfonyl chlorides. thieme.de One such approach involves the in situ generation of sulfonyl chlorides from thiols. This can be achieved through oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source. thieme-connect.comorganic-chemistry.org The newly formed sulfonyl chloride then readily reacts with the amine in the same reaction vessel. thieme-connect.comorganic-chemistry.org

Another innovative pathway involves the direct oxidative coupling of thiols and amines. acs.org Mechanistic studies suggest that this process can be initiated by the anodic oxidation of a thiol to a disulfide. acs.orgtue.nl Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form a sulfenamide intermediate. acs.orgtue.nl Further oxidation of the sulfenamide leads to a sulfinamide, which is then oxidized to the final sulfonamide product. acs.orgtue.nl

A three-component synthesis offers a more direct route by inserting sulfur dioxide between carbon and nitrogen fragments. acs.org This can be achieved through the synergistic action of photoredox and copper catalysis, where an aryl radical precursor, an amine, and a sulfur dioxide source react to form the sulfonamide. acs.org

The following table summarizes the key intermediates and reagents in various proposed reaction pathways for sulfonamide formation.

| Reaction Pathway | Key Intermediates | Key Reagents/Conditions |

| Traditional Synthesis | Sulfonyl chloride, Amine | Base |

| In Situ Sulfonyl Chloride Generation | Thiol, Sulfonyl chloride | N-chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water |

| Direct Oxidative Coupling | Thiol, Disulfide, Aminium radical, Sulfenamide, Sulfinamide | Electrochemical oxidation |

| Three-Component Synthesis | Aryl radical, Sulfonyl radical, Cu(II) amido complex | Photoredox catalyst, Copper catalyst, Sulfur dioxide source |

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved efficiency, and greater functional group tolerance. The synthesis of this compound and its analogues has benefited significantly from the development of various catalytic systems.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation. The Buchwald-Hartwig amination, for instance, is a prominent method for synthesizing N-arylpiperazines. nih.gov Palladium catalysts have also been employed in the synthesis of sulfonamides from arylboronic acids. nih.gov This process allows for the preparation of arylsulfonyl chlorides and subsequent sulfonamides under mild conditions. nih.gov A proposed catalytic cycle involves the insertion of Pd(0) into the SO₂–OPh bond of a precursor, followed by transmetallation with the arylboronic acid and reductive elimination to yield the arylsulfonyl intermediate. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann-Goldberg reaction, provide another effective route for N-arylation. nih.gov Copper catalysis is also instrumental in one-pot syntheses of diaryl sulfonamides. thieme.dethieme-connect.com This can involve a sequential iron- and copper-catalyzed process where an arene is first iodinated and then coupled with a primary sulfonamide. thieme-connect.com Furthermore, copper catalysts are used in the direct aminosulfonylation of aryldiazonium salts and in reactions combining aryl boronic acids with a sulfur dioxide source and amines. acs.orgthieme-connect.com

Nickel Catalysis: Nickel catalysts, particularly with 2,2'-bipyridine ligands, have shown good selectivity in the mono-arylation of piperazine with aryl chlorides. researchgate.net This allows for the efficient and selective synthesis of N-arylpiperazines using stoichiometric amounts of reagents. researchgate.net

Photoredox Catalysis: Synergistic photoredox and copper catalysis has emerged as a powerful tool for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This method is notable for its applicability to a broad range of substrates, including electron-deficient amines. acs.org

The table below provides a comparative overview of different catalytic approaches.

| Catalyst Type | Key Application in Sulfonamide/Piperazine Synthesis | Advantages |

| Palladium | Buchwald-Hartwig amination of piperazines; Synthesis from arylboronic acids | High efficiency, good functional group tolerance |

| Copper | Ullmann-Goldberg N-arylation; One-pot diaryl sulfonamide synthesis | Use of earth-abundant metal, versatile |

| Nickel | Selective mono-arylation of piperazine | High selectivity, cost-effective |

| Photoredox/Copper | Direct three-component synthesis of sulfonamides | Mild conditions, broad substrate scope, single-step process |

Domino reactions, also known as tandem or cascade reactions, offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single synthetic operation without isolating intermediates. researchgate.net

A notable example in the context of sulfonamide synthesis is a palladium-catalyzed domino process that utilizes the in situ generation of sulfinate anions from allylic sulfones. elsevierpure.com These generated sulfinate anions then undergo a cross-coupling reaction with aryl halides to form aryl sulfones, which are structurally related to sulfonamides. elsevierpure.com

The in situ generation of reagents is a key strategy to avoid handling unstable or hazardous substances. As mentioned previously, sulfonyl chlorides can be prepared in situ from thiols using an oxidant like NCS. thieme-connect.comorganic-chemistry.org This approach not only enhances safety but also improves convenience and efficiency. thieme-connect.comorganic-chemistry.org

Another important reagent that can be generated and used in situ is the sulfinate ion. This can be achieved by reacting vinyl sulfones with cyanide, which then allows for subsequent reactions like sulfonamide formation in the presence of N-bromosuccinimide and an amine. organic-chemistry.org The use of a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), allows for the in situ formation of sulfinates upon reaction with Grignard reagents, which can then be converted to sulfonamides. organic-chemistry.org

The following table highlights key domino processes and in situ reagent generation strategies relevant to the synthesis of sulfonamide-containing compounds.

| Process/Strategy | Description | Key Reagents/Catalysts |

| Palladium-Catalyzed Domino Process | In situ generation of sulfinate anions from allylic sulfones followed by cross-coupling with aryl halides. elsevierpure.com | Palladium catalyst, Allylic sulfone, Aryl halide |

| In Situ Sulfonyl Chloride Generation | Oxidation of thiols to sulfonyl chlorides, which then react with amines in the same pot. thieme-connect.comorganic-chemistry.org | Thiol, N-chlorosuccinimide (NCS), Amine |

| In Situ Sulfinate Ion Generation | Cyanide-mediated generation of a nucleophilic sulfinate ion from vinyl sulfones for subsequent sulfonamide formation. organic-chemistry.org | Vinyl sulfone, Cyanide, N-bromosuccinimide, Amine |

| Use of SO₂ Surrogate | Reaction of a stable SO₂ surrogate with a Grignard reagent to form a sulfinate in situ, followed by conversion to a sulfonamide. organic-chemistry.org | DABSO, Grignard reagent, Amine |

Yield Optimization and Purification Methodologies

Optimizing reaction yields and developing effective purification strategies are crucial for the practical synthesis of this compound and its analogues.

The choice of solvent and base can also significantly impact the yield. In the synthesis of sulfonamides from amine-derived sulfonate salts using cyanuric chloride, anhydrous acetonitrile and triethylamine were found to be the optimal solvent and base, respectively. organic-chemistry.org

Purification of piperazine derivatives can be challenging due to the presence of starting materials, byproducts, and degradation products. Common purification techniques include:

Crystallization/Recrystallization: This is a widely used method for purifying solid products. For instance, 1-((4-substitutedphenyl)sulfonyl)piperazine can be purified by crystallization from methanol. semanticscholar.org Piperazine itself can be purified by precipitating it as a diacetate salt from an acetone solution. google.com

Chromatography: Various chromatographic techniques, such as column chromatography, are employed to separate the desired product from impurities.

Solvent Extraction: This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases. osti.gov

Ion Exchange and Carbon Treating: These methods are particularly useful for removing degradation products and catalytic metal ions from piperazine solutions. osti.gov Anionic exchange has been found to be effective in removing catalytic iron and other impurities from degraded piperazine. osti.gov

The following table summarizes various yield optimization and purification methodologies.

| Methodology | Application | Key Features |

| One-Pot Synthesis | Synthesis of sulfonamides from thiols or through sequential catalysis. thieme-connect.comthieme-connect.com | Minimizes product loss between steps, improves efficiency. |

| Optimization of Reaction Conditions | Selection of appropriate solvents and bases. organic-chemistry.org | Can significantly enhance reaction rates and yields. |

| Crystallization | Purification of solid piperazine derivatives. semanticscholar.orggoogle.com | Effective for obtaining high-purity crystalline solids. |

| Ion Exchange | Removal of ionic impurities and metal catalysts from piperazine solutions. osti.gov | Targets specific types of impurities. |

| Carbon Treating | Removal of various organic impurities from piperazine solutions. osti.gov | Broad-spectrum adsorption of impurities. |

Computational Chemistry and Molecular Modeling of 1 Mesityl 4 Phenylsulfonyl Piperazine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which govern the molecule's reactivity and physical characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for identifying the reactive sites of a molecule. researchgate.netmdpi.com It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color spectrum to represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In aryl sulfonyl piperazine (B1678402) derivatives, these negative potential zones are typically localized over the highly electronegative oxygen atoms of the sulfonyl (SO2) group. researchgate.netresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. These areas are generally found around the hydrogen atoms of the molecule. researchgate.net

Green: Denotes areas of neutral or near-zero potential.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: As the lowest energy orbital without electrons, the LUMO acts as an electron acceptor. Its energy corresponds to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aryl sulfonyl piperazine derivatives, the HOMO-LUMO gap is a key indicator of intramolecular charge transfer capabilities. researchgate.net

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 1 | -6.5470 | -5.7663 | 3.41 |

| Analogue 2 | -6.9892 | -1.8952 | 5.094 |

| Analogue 3 | -7.1253 | -1.9850 | 5.140 |

| Analogue 4 | -7.0151 | -1.9251 | 3.25 |

Data is illustrative and based on findings for analogous structures. mdpi.comresearchgate.net

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dewikipedia.org This analysis provides quantitative insight into the electron distribution and helps identify which atoms are electron-rich or electron-deficient. researchgate.net In studies of aryl sulfonyl piperazine derivatives, Mulliken charge calculations have shown that the sulfur atom of the sulfonyl group typically carries a significant positive charge, while the oxygen and nitrogen atoms bear negative charges. researchgate.net This charge distribution indicates a high degree of electron delocalization across the sulfonylpiperazine moiety, which influences the molecule's dipole moment and interaction capabilities. researchgate.net However, it is noted that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.dewikipedia.org

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| Sulfur (S) | +1.0 to +1.2 |

| Oxygen (O of SO2) | -0.6 to -0.7 |

| Piperazine Nitrogen (N attached to SO2) | -0.4 to -0.5 |

| Piperazine Nitrogen (N attached to Aryl) | -0.3 to -0.4 |

Values are generalized from computational studies on similar structures. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. For a molecule to have significant NLO properties, it often requires a large hyperpolarizability value, which is typically associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group.

While the sulfonylpiperazine core possesses some charge transfer characteristics, computational studies on several aryl sulfonyl piperazine derivatives have indicated that their first hyperpolarizability (β) values are considerably lower than that of urea, a standard reference material for NLO studies. researchgate.net For example, calculated β values for some analogues were found to be approximately 0.18 to 0.53 times that of urea. researchgate.net This suggests that while these molecules have some NLO response, they may not be prime candidates for NLO applications without further structural modification to enhance charge transfer. researchgate.net

Molecular Docking Simulations for Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For analogues of 1-Mesityl-4-(phenylsulfonyl)piperazine, docking studies have been performed against various biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov For instance, piperazine-linked arylsulfonyl derivatives have been docked into the active site of carbonic anhydrase IX (CAIX), a protein associated with cancer. nih.gov

The simulations reveal key binding interactions, such as:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues (e.g., with residues like Gln92, Thr200, and Pro202). nih.gov

Hydrophobic Interactions: Involving the aromatic rings (mesityl and phenyl groups) and nonpolar residues in the protein's binding pocket.

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.com Studies on related compounds have shown binding affinities ranging from -7.1 to -8.61 kcal/mol, suggesting stable and potent binding to their respective targets. nih.govnih.gov

| Analogue | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| SA1 | Carbonic Anhydrase IX | -7.39 |

| SA2 | Carbonic Anhydrase IX | -8.39 |

| SA7 | Carbonic Anhydrase IX | -8.61 |

| Compound 5 | Androgen Receptor | -7.5 |

| Compound 9 | PARP-1 | -7.41 |

Data compiled from studies on analogous structures. nih.govnih.govacs.org

In silico Screening Methodologies and Virtual Compound Design

In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test.

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for designing new drugs. nih.govresearchgate.net

Virtual compound design often employs the following strategies:

Scaffold-Based Design: Starting with a core structure like phenylsulfonylpiperazine, new analogues are created by systematically adding or modifying substituents on the aromatic rings or the piperazine moiety.

Quantitative Structure-Activity Relationship (QSAR): Mathematical models are developed that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models help in predicting the activity of newly designed compounds before synthesis.

Pharmacokinetic Profiling (ADME): In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. mdpi.com This helps in designing molecules with better drug-like characteristics.

Through these methodologies, vast virtual libraries of this compound analogues can be designed and screened to identify new candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles for various therapeutic applications. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and stability. For this compound and its analogues, MD simulations can elucidate the accessible conformations in different environments, which is crucial for understanding their interaction with biological targets.

In studies of similar piperazine derivatives, MD simulations have been employed to explore the conformational landscape and the stability of ligand-receptor complexes. nih.govresearchgate.net These simulations typically involve placing the molecule in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a defined period. This process generates a trajectory of the molecule's motion, revealing its preferred shapes and how it might adapt to a binding site.

For arylpiperazine derivatives, a key area of conformational flexibility is the orientation of the aryl group relative to the piperazine ring and the geometry of the sulfonamide linkage. The bulky mesityl group in this compound introduces significant steric hindrance, which is expected to influence the rotational freedom around the N-aryl bond and the puckering of the piperazine ring. The piperazine ring itself typically adopts a chair conformation, but can undergo ring-flipping to alternative chair or boat/twist-boat conformations. MD simulations can quantify the energy barriers between these conformations and the probability of their occurrence.

A common approach in the analysis of MD trajectories for piperazine derivatives involves monitoring the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time. Additionally, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the molecule are more flexible. For instance, in related arylpiperazine compounds, the terminal aryl groups often exhibit higher RMSF values, indicating greater mobility, which can be important for adapting to the shape of a receptor pocket. researchgate.net The insights gained from these simulations are instrumental in rational drug design, as the conformational adaptability of a molecule can significantly impact its binding affinity and selectivity. nih.gov

Table 1: Representative Parameters from Molecular Dynamics Simulations of Arylpiperazine Sulfonamide Analogues

| Parameter | Description | Typical Value Range | Significance |

| RMSD | Root-Mean-Square Deviation of atomic positions, indicating conformational stability. | 1-3 Å | Lower values suggest a stable conformation during the simulation. |

| RMSF | Root-Mean-Square Fluctuation, indicating the flexibility of specific atoms or residues. | 0.5-5 Å | Higher values for certain groups indicate greater mobility, which can be key for binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | 300-600 Ų | Changes in SASA can indicate conformational changes that expose or hide interaction sites. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4-8 Å | Variations in Rg can signify significant conformational changes, such as unfolding or extension. |

Pharmacophore Modeling

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its analogues, pharmacophore models can be developed to understand the key structural requirements for their biological activity and to guide the design of new, more potent compounds. nih.gov

Pharmacophore models for arylpiperazine and sulfonamide-containing compounds have been successfully developed for various targets, particularly within the central nervous system (CNS). nih.govfrontiersin.org These models are typically built from a set of active molecules, where common chemical features are identified and spatially mapped. The key pharmacophoric features relevant to this class of compounds often include:

Hydrophobic/Aromatic regions (HYD/AR): These are typically represented by the mesityl and phenyl rings. The spatial arrangement of these bulky, non-polar groups is often critical for fitting into hydrophobic pockets within a receptor. nih.gov

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonyl group in the phenylsulfonyl moiety are strong hydrogen bond acceptors. nih.gov These are crucial for forming directional interactions with hydrogen bond donor groups in a binding site.

Hydrogen Bond Donors (HBD): While the parent structure of this compound does not have a prominent hydrogen bond donor, analogues could be designed to include one.

Positive Ionizable (PI) or Cationic Center: The piperazine nitrogen atom can be protonated at physiological pH, acting as a cationic center that can form ionic interactions or hydrogen bonds.

A pharmacophore model for this compound analogues would likely consist of two hydrophobic/aromatic centers, corresponding to the mesityl and phenyl groups, and two hydrogen bond acceptor features from the sulfonyl oxygens. The relative distances and angles between these features would define the spatial requirements for biological activity. Such a model can be used to virtually screen large chemical databases to identify novel compounds with a similar pharmacophoric pattern, which could then be synthesized and tested. frontiersin.org

Table 2: Key Pharmacophoric Features for Arylpiperazine Sulfonamide Analogues

| Pharmacophoric Feature | Chemical Moiety | Role in Molecular Recognition |

| Aromatic/Hydrophobic Region 1 | Mesityl group | Occupies a hydrophobic pocket in the target protein. |

| Aromatic/Hydrophobic Region 2 | Phenyl group | Engages in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygen | Forms hydrogen bonds with donor residues in the binding site. |

| Hydrogen Bond Acceptor 2 | Sulfonyl Oxygen | Forms hydrogen bonds with donor residues in the binding site. |

| Positive Ionizable Center | Piperazine Nitrogen | Can be protonated to form ionic interactions. |

Structure Activity Relationship Sar Investigations in Sulfonylated Piperazines

Systematic Structural Variations and Their Impact on Molecular Interactions

Systematic structural variation is the cornerstone of SAR studies, providing a roadmap to optimize a compound's potency and selectivity. In the context of sulfonylated piperazines, this involves a methodical alteration of its constituent parts. The two nitrogen atoms within the six-membered piperazine (B1678402) ring provide a rigid scaffold while allowing for diverse substitutions, influencing properties like solubility, bioavailability, and target affinity. nih.goveurekaselect.com

Key modifications typically explored include:

Substitution on the N1-Aryl Ring: Introducing various functional groups (e.g., methyl, chloro, methoxy) at different positions (ortho, meta, para) of the aromatic ring attached to the first nitrogen (N1).

Variation of the N4-Sulfonyl Group: Replacing the phenylsulfonyl group with other aromatic or heteroaromatic sulfonyl chlorides to probe the impact of different electronic and steric profiles.

Modification of the Piperazine Core: Although less common, substitutions on the carbon atoms of the piperazine ring itself can introduce chirality and new interaction points. nih.gov

These variations allow researchers to build a comprehensive picture of the molecule's "pharmacophore"—the essential three-dimensional arrangement of features required for biological activity. For instance, studies on related 1-aryl-piperazine derivatives have shown that even minor structural changes can shift a compound's functional activity from a full antagonist to a partial agonist at a given receptor. nih.gov The goal is to identify which modifications lead to enhanced or diminished interactions, thereby guiding the design of more effective molecules.

The table below illustrates hypothetical outcomes from systematic variations on a generic 1-Aryl-4-sulfonylpiperazine scaffold, based on common findings in SAR studies.

| Modification Point | Substituent | Position | Observed Impact on Molecular Interaction |

| N1-Aryl Ring | Electron-Donating Group (e.g., -CH₃, -OCH₃) | para | May enhance hydrophobic interactions and alter electronic character, potentially increasing affinity. |

| N1-Aryl Ring | Electron-Withdrawing Group (e.g., -Cl, -CF₃) | meta | Can influence pKa and hydrogen bonding capacity, often modulating receptor selectivity. mdpi.com |

| N4-Sulfonyl Group | Naphthalene-2-sulfonyl | N/A | Increases steric bulk and extends the hydrophobic surface, which can enhance affinity for specific targets. nih.gov |

| N4-Sulfonyl Group | Thiophene-sulfonyl | N/A | Introduces a heteroaromatic ring, potentially forming unique hydrogen bonds or dipole interactions. |

Influence of Aromatic and Sulfonyl Substituents on Interaction Profiles

The substituents on both the N-aryl ring and the sulfonyl group play a critical role in defining the interaction profile of the molecule. These groups govern the electronic and steric properties that dictate how the compound binds to its biological target.

Aromatic Substituents (e.g., the Mesityl Group): The mesityl group (2,4,6-trimethylphenyl) on 1-Mesityl-4-(phenylsulfonyl)piperazine is a bulky, lipophilic substituent. The three methyl groups provide significant steric hindrance, which can force the molecule into a specific conformation and improve selectivity by preventing binding to off-target sites with smaller binding pockets. Electronically, the methyl groups are weakly electron-donating, which can influence the basicity of the adjacent piperazine nitrogen and impact interactions with acidic residues in a protein target. elsevierpure.com Studies on related N-arylpiperazines have shown that substitution at the ortho-position of the aryl ring is often a favorable modification, potentially enabling specific hydrogen bonds or avoiding steric clashes within the binding site. mdpi.com

Sulfonyl Substituents: The phenylsulfonyl moiety serves primarily as a hydrogen bond acceptor via its two oxygen atoms. The nature of the aromatic ring attached to the sulfonyl group can fine-tune these interactions. Quantum chemical studies on aryl sulfonyl piperazine derivatives show that the sulfonyl group localizes negative electrostatic potential, making it a key interaction site. researchgate.net Replacing the phenyl ring with a different aromatic system, such as naphthalene, has been shown to significantly increase affinity for certain receptors by extending the hydrophobic surface available for interaction. nih.gov Conversely, introducing electron-withdrawing groups onto the phenylsulfonyl ring can modulate the strength of the hydrogen bonds it forms.

The following table summarizes the influence of different substituent types on molecular interactions.

| Substituent Type | Example | Effect on Property | Impact on Interaction Profile |

| Aromatic (N1-Ring) | |||

| Bulky/Lipophilic | Mesityl, t-Butyl | Increases Steric Hindrance & Lipophilicity | Enhances selectivity for targets with accommodating pockets; increases hydrophobic interactions. |

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density on the ring | Can strengthen cation-π interactions and modulate the basicity of the piperazine nitrogen. elsevierpure.com |

| Electron-Withdrawing | -Cl, -NO₂ | Decreases electron density on the ring | Can weaken cation-π interactions but may form favorable halogen bonds or dipole interactions. mdpi.com |

| Sulfonyl (N4-Ring) | |||

| Extended Aromatic | Naphthyl | Increases Surface Area | Provides a larger hydrophobic surface for van der Waals or π-π stacking interactions. nih.gov |

| Heteroaromatic | Pyridyl, Thienyl | Introduces H-bond acceptors/donors | May form specific, directional hydrogen bonds with the target protein that are not possible with a simple phenyl ring. |

Role of Piperazine Core Modifications in Molecular Recognition

The piperazine core is more than a simple linker; its structural integrity and substitution pattern are crucial for molecular recognition. nih.gov While the majority of piperazine-containing drugs feature substitutions only at the N1 and N4 positions, modifications to the carbon atoms of the ring represent a largely underexplored avenue for expanding chemical diversity. nih.gov

Introducing substituents onto the carbon backbone of the piperazine ring has several important consequences:

Introduction of Stereochemistry: Substitution at a carbon atom creates a chiral center, allowing for the synthesis of enantiomers that may exhibit different potencies and selectivities. This three-dimensional diversity can be critical for precise interaction with chiral biological targets like proteins. nih.gov

Conformational Locking: Adding bulky groups to the ring can restrict its conformational flexibility, "locking" it into a bioactive conformation and reducing the entropic penalty upon binding.

New Interaction Points: A substituent on the ring, such as a hydroxyl or carboxyl group, can introduce new hydrogen bonding or ionic interaction capabilities that were not present in the parent molecule.

Despite its potential, functionalization of the piperazine carbon atoms is synthetically challenging, which is why most SAR campaigns focus on the more accessible nitrogen atoms. nih.gov However, research has shown that introducing piperazine fragments onto the carbon skeletons of other complex molecules can significantly improve antitumor activity, highlighting the value of this approach. nih.gov For example, replacing a piperazine with a piperidine (removing one nitrogen) has been shown to dramatically alter receptor selectivity, underscoring the importance of the core heterocycle structure. nih.gov

Correlations between Conformational Preferences and Molecular Interactions

In 1-Aryl-4-sulfonylpiperazines, the orientation of the bulky aryl and sulfonyl groups is critical. The molecule must adopt a conformation that presents its key interacting groups—the hydrogen bond acceptors on the sulfonyl group, the aromatic ring for π-π or hydrophobic interactions, and the basic nitrogen atom—in the correct spatial arrangement. Computational and structural studies have shown that for aminergic G-protein coupled receptors (GPCRs), a common target for arylpiperazines, the ligand often adopts a linear or extended conformation to span the binding pocket. mdpi.com A charge-reinforced hydrogen bond between a protonated piperazine nitrogen and a conserved aspartate residue is a frequently observed key interaction. mdpi.com

The flexibility of the molecule is also a key factor. While some rigidity is needed to pre-organize the molecule for binding, excessive rigidity can prevent it from adapting to the specific geometry of the binding site. Therefore, a balance between conformational stability and flexibility is often required for optimal molecular interaction.

Prospective Chemical Applications and Future Research Directions

Role as Versatile Synthetic Intermediates and Building Blocks

The (phenylsulfonyl)piperazine moiety is a key component in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and agrochemicals. These compounds serve as versatile building blocks, allowing for the introduction of the piperazine (B1678402) sulfonamide core into a variety of molecular architectures.

The synthesis of these intermediates typically involves the reaction of a substituted piperazine with an arylsulfonyl chloride. For instance, the general preparation of 4-substituted phenylsulfonylpiperazines can be achieved by reacting the appropriate arylsulfonyl chloride with piperazine in a suitable solvent like THF, often using zinc dust to facilitate the reaction under mild and neutral conditions. This straightforward and efficient method allows for the generation of a library of derivatives with different substituents on the phenylsulfonyl group.

Further functionalization of the piperazine ring is a common strategy. For example, the remaining secondary amine on the piperazine can be reacted with various electrophiles to introduce additional diversity. One documented approach involves the reaction of a 1-((4-substitutedphenyl)sulfonyl)piperazine with bromoacetyl chloride to yield an intermediate that can then be coupled with other building blocks, such as 1-substituted-1H-tetrazole-5-thiols, to create hybrid molecules. nih.gov This modular approach highlights the utility of (phenylsulfonyl)piperazine derivatives as key intermediates in convergent synthesis strategies.

The following table provides examples of related phenylpiperazine derivatives synthesized as intermediates for further chemical elaboration.

| Intermediate Compound | Reactants | Synthesis Method | Application |

| 1-((4-substitutedphenyl)sulfonyl)piperazine | Substituted arylsulfonyl chloride, Piperazine | Reaction in THF with zinc dust | Precursor for more complex sulfonamides |

| 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone | 1-((4-substitutedphenyl)sulfonyl)piperazine, Bromoacetyl chloride | Reaction in dichloromethane | Intermediate for coupling with thiol-containing heterocycles |

| 1-Bis(4-fluorophenyl)methyl piperazine | 1-Bis(4-fluorophenyl)methylamine, Piperazine | Not specified | Building block for synthesizing piperazinylacetamides for potential anticancer drugs. ossila.com |

| 4-substituted 1-phenylpiperazine (B188723) derivatives | Substituted aniline (B41778), Bis(2-chloroethyl)amine (B1207034) hydrochloride | Cyclization reaction | Intermediates for acaricidal compounds. nih.gov |

These examples underscore the role of the (phenylsulfonyl)piperazine scaffold as a foundational element for constructing a diverse array of chemical entities with potential applications in various fields.

Development of Novel Organic Reaction Methodologies Employing Related Scaffolds

The synthesis of libraries of (phenylsulfonyl)piperazine derivatives is instrumental in the development and refinement of organic reaction methodologies. The preparation of these compounds often serves as a testbed for new synthetic protocols, particularly for N-arylation and sulfonylation reactions.

Research in this area has focused on creating efficient and scalable methods for the synthesis of these derivatives. For example, studies have detailed the sequential reactions for producing a variety of 4-substituted 1-phenylpiperazine derivatives, which includes sulfonylation, reduction, alkylation, cyclization, and N-substitution reactions. nih.gov These multi-step syntheses provide a platform for optimizing each reaction step and exploring the substrate scope of the methodologies.

A key transformation in the synthesis of these compounds is the formation of the piperazine ring, for which methods like the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at high temperatures have been utilized for their high yield and operational simplicity. nih.gov Furthermore, the final N-substitution on the piperazine ring with various acid halides and sulfonyl halides in the presence of a base is a common and effective method for generating a diverse set of final products. nih.gov

The development of catalyst-free N-arylation of amines with unactivated fluorobenzenes is another area where piperazine derivatives are relevant. nih.gov These methods are advantageous as they avoid the use of transition metal catalysts, which can be costly and lead to product contamination. nih.gov The synthesis of compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine in the presence of a strong base showcases such advancements. nih.gov

The following table summarizes some of the reaction methodologies developed or utilized for the synthesis of phenylpiperazine derivatives.

| Reaction Type | Key Features | Example Application |

| N-Arylation | Catalyst-free, use of strong base | Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine from N-methylpiperazine and 1,3,5-trifluorobenzene. nih.gov |

| Cyclization | High temperature, high yield | Formation of the piperazine ring from an aniline derivative and bis(2-chloroethyl)amine hydrochloride. nih.gov |

| N-Substitution | Use of triethylamine (B128534) as a base | Amidation and sulfonamidation of a piperazine intermediate with various acid halides and sulfonyl halides. nih.gov |

| Convergent Synthesis | Modular assembly of complex molecules | Coupling of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol building blocks. nih.gov |

These methodological advancements not only facilitate the synthesis of known (phenylsulfonyl)piperazine derivatives but also open up avenues for the creation of novel and structurally complex molecules based on this scaffold.

Exploration in Non-Biological Advanced Materials Science

While the primary focus of research on (phenylsulfonyl)piperazine derivatives has been in the life sciences, their inherent chemical structures suggest potential for applications in advanced materials science. The combination of electron-donating (piperazine) and electron-withdrawing (phenylsulfonyl) groups within the same molecule can give rise to interesting electronic and optical properties.

Theoretical studies using density functional theory (DFT) have been conducted on aryl sulfonyl piperazine derivatives to understand their molecular structure and electronic features. researchgate.net Such studies investigate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which are crucial for determining a molecule's electronic transitions and potential use in optoelectronic devices. researchgate.net Although one study concluded that the investigated aryl sulfonyl piperazine derivatives did not possess significant non-linear optical (NLO) properties, the presence of intramolecular charge delocalization was noted. researchgate.net This suggests that with appropriate structural modifications, these compounds could be tailored for specific electronic applications.

The broader class of N-aryl amines, which includes the (phenylsulfonyl)piperazine scaffold, has found applications in materials for organic electronics. nih.gov These materials are of interest for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of N-aryl amines through synthetic modification makes them attractive candidates for these applications.

The piperazine moiety itself has been incorporated into organic materials that exhibit good NLO responses. researchgate.net This indicates that the piperazine ring can be a valuable component in the design of new materials with desirable optical properties.

Future research in this area could focus on the synthesis and characterization of polymers or dendrimers incorporating the 1-Mesityl-4-(phenylsulfonyl)piperazine unit. The bulky mesityl group could influence the solid-state packing and morphology of thin films, which are critical factors for device performance. Furthermore, the exploration of these compounds as components in charge-transporting layers or as hosts for emissive dopants in OLEDs could be a fruitful avenue of investigation.

| Area of Materials Science | Potential Application of (Phenylsulfonyl)piperazine Derivatives | Key Structural Features |

| Organic Electronics | Components in OLEDs, OPVs, or OFETs | Donor-acceptor structure, tunable electronic properties. researchgate.net |

| Non-Linear Optics | Development of NLO materials | Potential for NLO response through structural modification, as seen in other piperazine-based materials. researchgate.net |

| Polymer Science | Monomers for functional polymers | The bifunctional nature of the piperazine ring allows for incorporation into polymer chains. |

While still a nascent area of research, the exploration of this compound and related compounds in non-biological advanced materials science holds promise for the discovery of new functional materials.

Q & A

Q. What are the standard synthetic routes for 1-Mesityl-4-(phenylsulfonyl)piperazine derivatives?

The synthesis involves reacting piperazine with substituted sulfonyl chlorides (e.g., phenylsulfonyl chloride derivatives) under basic conditions. For example:

- Procedure : Piperazine is dissolved in acetone, and substituted sulfonyl chlorides (e.g., 2-chlorophenylsulfonyl chloride) are added slowly. A NaOH solution is introduced to neutralize HCl byproducts, followed by refluxing to complete the reaction. The product is purified via column chromatography (eluent: CH₂Cl₂) .

- Key intermediates : Substituents like Cl, CF₃, or tosyl groups are introduced at ortho, meta, or para positions to modulate activity .

Q. Which spectroscopic techniques are used to characterize this compound derivatives?

Characterization relies on:

- ¹H/¹³C NMR : To confirm substitution patterns and piperazine ring integrity.

- IR spectroscopy : Identifies sulfonamide (-SO₂-) and aromatic C-H stretching.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays evaluate the biological activity of these compounds?

- DPP-IV inhibition : A fluorometric assay uses H-Gly-Pro-AMC substrate. DPP-IV cleaves the substrate to release fluorescent AMC; inhibition reduces fluorescence intensity. Activity is measured at 100 µmol L⁻¹ and compared to sitagliptin (control) .

- Local anesthetic activity : Infiltration anesthesia models in rodents measure latency and duration of numbness (e.g., Table V in ) .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence DPP-IV inhibitory activity?

- Mechanism : EWGs (e.g., Cl, CF₃) enhance electron deficiency on the phenyl ring, improving interactions with DPP-IV’s hydrophobic binding pocket (e.g., residues R125, E205).

- Substitution patterns :

| Position | Activity Trend | Example Compounds |

|---|---|---|

| Ortho | High | 1a (2-Cl) |

| Para | Moderate | 1c (4-Cl) |

| Meta | Low | 1b (3-Cl) |

- Comparison : 1a (2-Cl) showed 22.6% inhibition vs. 11.2% for methyl-substituted analogs .

Q. What computational strategies predict binding affinity and conformational flexibility?

- Induced-fit docking (IFD) : Adjusts receptor-ligand van der Waals scaling (0.5) to accommodate flexibility. Key interactions include H-bonds with R125, E205, and π-stacking with F357 .

- Validation : Docking scores correlate with in vitro activity (e.g., 1a and 1i had the highest XP Glide scores) .

Q. How can structural modifications resolve toxicity-activity trade-offs in piperazine derivatives?

- Issue : Beta-cyclodextrin inclusion reduces toxicity but lowers bioactivity due to steric hindrance .

- Solutions :

- Introduce EWGs at ortho/para positions to restore activity without increasing toxicity.

- Optimize substituent size (e.g., CF₃ vs. bulky tosyl groups) to balance steric effects and binding .

Q. What experimental designs address contradictions in antiplatelet vs. anesthetic activity data?

- Contradiction : Modified derivatives show reduced anesthetic activity but retain antiplatelet effects .

- Hypothesis testing :

Use molecular dynamics to compare binding modes to COX-1 (antiplatelet target) vs. sodium channels (anesthetic target).

Synthesize analogs with varying sulfonamide/aryl ratios to isolate structure-activity relationships (SAR) .

Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions during sulfonylation to prevent hydrolysis of sulfonyl chlorides .

- Assay controls : Include sitagliptin in DPP-IV assays and lidocaine in anesthetic models for baseline comparison .

- Data interpretation : Use multivariate analysis (e.g., PCA/LDA) to distinguish spectral fingerprints of isomers (Raman microspectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.